molecular formula C21H21N3O4S B2385451 methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 941927-52-2

methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2385451
CAS No.: 941927-52-2
M. Wt: 411.48
InChI Key: ZEYBOACOUMTMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a synthetic compound featuring a hybrid heterocyclic-aromatic structure. Its core consists of a 1-methyl-1H-imidazole ring substituted at position 5 with a 4-methoxyphenyl group, linked via a thioacetamido bridge to a methyl benzoate ester (Figure 1). This structure integrates pharmacophoric elements such as the imidazole ring (a common motif in bioactive molecules), a sulfur-containing linker (enhancing metabolic stability), and ester/amide functionalities (influencing solubility and target interactions).

Properties

IUPAC Name

methyl 4-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-24-18(14-6-10-17(27-2)11-7-14)12-22-21(24)29-13-19(25)23-16-8-4-15(5-9-16)20(26)28-3/h4-12H,13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYBOACOUMTMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O3S
  • Molecular Weight : 372.44 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Compounds structurally related to this compound have shown inhibition of PTPs, which play a crucial role in cancer cell signaling pathways .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity:

  • MIC Values :
    • Against Staphylococcus aureus: 1.27 µM
    • Against Escherichia coli: 1.43 µM
    • Against Candida albicans: 2.60 µM .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of related compounds, revealing that derivatives with similar structural motifs exhibited IC50 values ranging from 0.49 to 5.85 µM against various cancer cell lines, indicating a promising therapeutic index for further development .

Case Study 2: Antimicrobial Screening

A comprehensive screening of this compound demonstrated significant antimicrobial activity across multiple strains, supporting its potential as a lead compound for antibiotic development .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerHCT116 (Colon Cancer)4.53
AntimicrobialStaphylococcus aureus1.27
AntimicrobialEscherichia coli1.43
AntimicrobialCandida albicans2.60

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazole and benzimidazole compounds exhibit significant antimicrobial properties. Methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antitubercular Activity

A study synthesized and evaluated a series of compounds similar to this compound for their antitubercular activity against Mycobacterium tuberculosis. The results showed promising in vitro activity, with certain derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard treatments .

Table 1: Antimicrobial Activity Results

CompoundTarget PathogenMIC (µg/mL)Reference
W6S. aureus5.19
W1C. albicans5.08
W17Mycobacterium tuberculosis10.0

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies, particularly against various cancer cell lines.

Case Study: In Vitro Anticancer Screening

In a study assessing the anticancer activity of synthesized analogues, this compound derivatives demonstrated significant cytotoxicity against human colorectal carcinoma cell lines. The compound W17 exhibited an IC50 value of 4.12 µM, outperforming standard chemotherapeutic agents such as 5-fluorouracil (IC50 = 7.69 µM) .

Table 2: Anticancer Activity Results

CompoundCancer Cell LineIC50 (µM)Reference
W17HCT1164.12
Standard (5-FU)HCT1167.69

Antimicrobial Mechanism

The antimicrobial action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes within the pathogen, leading to cell death .

Anticancer Mechanism

For anticancer properties, the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and alteration of mitochondrial membrane potential, which are common mechanisms observed in imidazole derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and linker types. Key comparisons include:

Compound 9e ()
  • Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide.
  • Comparison :
    • Shares the 4-methoxyphenyl substituent but positions it on a thiazole ring instead of an imidazole.
    • Replaces the thioacetamido linker with a triazole-acetamide bridge.
    • Incorporates a benzodiazole moiety, which may enhance π-π stacking interactions compared to the simpler benzoate ester in the target compound.
  • Synthesis : Involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) and amide coupling, contrasting with the target compound’s likely thiol-alkylation steps .
Compound 14s ()
  • Structure: 1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one.
  • Comparison: Features a diimidazo core with dual methoxy-substituted aryl groups, differing from the mono-imidazole structure of the target. Contains an iminoquinone-like moiety (5-imino-1H-imidazol-2(5H)-one), which may confer redox activity absent in the target compound .
Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate ()
  • Structure : A benzimidazole analog with a methyl group at position 5 and a methyl benzoate ester.
  • Comparison: Replaces the imidazole-thioacetamido unit with a benzimidazole ring, increasing aromatic surface area.

Spectral and Physicochemical Data

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
Target Compound Not reported Expected: 1720 (C=O ester), 1650 (C=O amide) Aromatic protons: 7.2–8.1 (m); OCH₃: ~3.8 Hypothesized
Compound 9e 198–200 3280 (NH), 1680 (C=O amide) Aromatic: 7.3–8.2 (m); OCH₃: 3.79 (s)
Compound 14s 215–217 1705 (C=O), 1600 (C=N) OCH₂CH₂OCH₃: 3.3–4.1 (m); NH₂: 5.1 (br)

Q & A

Q. Q1: What are the key considerations for optimizing the synthesis of methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate?

Answer: The synthesis requires precise control of reaction conditions, including:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilic substitution reactions between thiol and acetamide groups .
  • Catalysts : Potassium carbonate or triethylamine is often used to deprotonate thiols and accelerate thioether bond formation .
  • Temperature : Reflux conditions (70–100°C) are typically employed to ensure complete conversion of intermediates .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product with >95% purity .

Q. Q2: How can researchers confirm the structural integrity of this compound during synthesis?

Answer: Characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH3_3) and acetamido moiety (δ ~2.2 ppm for CH3_3) .
  • Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., m/z 386.49 for C18_{18}H18_{18}N4_4O2_2S2_2) .
  • Infrared spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-S bond) confirm functional groups .

Advanced Research Questions

Q. Q3: What experimental strategies are recommended to resolve contradictions in biological activity data for structurally analogous compounds?

Answer: Contradictions often arise from variations in assay conditions or off-target effects. Mitigation strategies include:

  • Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to identify true dose-dependent effects .
  • Selectivity assays : Use kinase/enzyme panels to rule out non-specific binding .
  • Structural analogs : Compare activity of derivatives (e.g., substituting 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Molecular docking : Validate binding hypotheses using software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2) .

Q. Q4: How can researchers design experiments to elucidate the mechanism of action of this compound?

Answer: A multi-modal approach is recommended:

  • Cellular assays : Measure apoptosis (Annexin V/PI staining) or proliferation (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
  • Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) to inform pharmacokinetic modeling .
  • In vivo models : Evaluate efficacy in xenograft mice, monitoring tumor volume and biomarkers (e.g., VEGF, IL-6) .

Q. Q5: What are the methodological challenges in scaling up the synthesis of this compound for preclinical studies?

Answer: Key challenges include:

  • Reaction scalability : Transitioning from batch to flow chemistry requires optimizing residence time and solvent volume .
  • Impurity control : Trace thiol byproducts may require orthogonal purification (e.g., reverse-phase HPLC) .
  • Yield optimization : Pilot studies suggest a 15–20% yield drop at >10 g scale due to inefficient mixing; countermeasures include high-shear reactors .

Data Analysis and Interpretation

Q. Q6: How should researchers handle discrepancies between computational predictions and experimental results for this compound’s bioactivity?

Answer: Discrepancies may arise from force field inaccuracies or solvation effects. Solutions include:

  • Re-optimize docking parameters : Adjust grid box size to encompass allosteric sites or use QM/MM hybrid methods .
  • MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • Experimental validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (kon_\text{on}/koff_\text{off}) .

Q. Q7: What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

Answer:

  • Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC50_{50} values .
  • ANOVA with post-hoc tests : Compare means across doses (e.g., Tukey’s HSD for p < 0.05 significance) .
  • Synergy analysis : Use Chou-Talalay’s combination index (CI) for studies with combination therapies .

Safety and Handling

Q. Q8: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute dermal/ocular toxicity (GHS Category 4) .
  • Ventilation : Use fume hoods to minimize inhalation exposure .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.